molecular formula C9H14N2O2S B12185286 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12185286
M. Wt: 214.29 g/mol
InChI Key: LWVRJTJZSHJMHX-UHFFFAOYSA-N
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Description

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is a chemical compound built on the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its versatile pharmacological potential. With a molecular formula of C9H14N2O2S and a molecular weight of 214.29 g/mol, this derivative is provided with high purity for research applications . The TZD core is a widely recognized heterocyclic motif present in many investigated therapeutic agents . This particular analogue, featuring a 2-aminocyclohexyl substitution at the N3 position, is a derivative of interest in early-stage drug discovery research. TZD-based compounds are most prominently studied for their potential in two key areas: as antidiabetic agents that act as modulators of the peroxisome proliferator-activated receptor gamma (PPARγ) , and as potential anticancer agents , with recent research focusing on their design as inhibitors of molecular targets like VEGFR-2 to suppress angiogenesis and tumor proliferation . The presence of the aminocyclohexyl group provides a strategic site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for laboratory research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

3-(2-aminocyclohexyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O2S/c10-6-3-1-2-4-7(6)11-8(12)5-14-9(11)13/h6-7H,1-5,10H2

InChI Key

LWVRJTJZSHJMHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N2C(=O)CSC2=O

Origin of Product

United States

Preparation Methods

Alkylation-Condensation Pathway

This two-step method involves:

  • Alkylation : Reaction of 2-aminocyclohexanol with a brominated ketone in dimethylformamide (DMF) at 25–35°C for 6 hours.

  • Cyclocondensation : Treatment with 1,3-thiazolidine-2,4-dione in the presence of sodium bicarbonate, forming the thiazolidinedione ring via nucleophilic attack.

Mechanistic Insights :

  • The base abstracts acidic α-hydrogens from the thiazolidinedione, generating a nucleophilic enolate.

  • The enolate attacks the electrophilic carbon of the alkylated cyclohexyl intermediate, followed by intramolecular cyclization.

One-Pot Synthesis

An optimized single-step procedure uses methanol as the solvent and potassium carbonate as the base, achieving comparable yields (80–83%) with reduced reaction time (4–5 hours).

Key Advantages :

  • Eliminates intermediate isolation, minimizing side reactions.

  • Methanol’s polar protic nature enhances solubility of ionic intermediates.

Reaction Conditions and Optimization

Solvent Selection

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.783.56
Methanol32.780.05
Ethanol24.372.07

DMF outperforms alcohols due to its high polarity, stabilizing charged transition states.

Base Optimization

BasepKaYield (%)
Sodium bicarbonate10.383.5
Potassium carbonate10.380.0
Potassium hydroxide15.768.0

Sodium bicarbonate provides optimal deprotonation without over-basifying the reaction medium.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from methanol or diisopropyl ether, achieving >98% purity.

Procedure :

  • Dissolve crude product in hot methanol.

  • Cool to 4°C for 12 hours.

  • Filter and wash with cold ether.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.89 (m, cyclohexyl CH₂), 3.21 (s, NH), 4.02 (s, thiazolidine CH₂).

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems with:

  • Residence time : 30 minutes.

  • Temperature : 50°C.

  • Catalyst : 5 mol% magnesium sulfate, enhancing reaction rate by 40%.

Environmental Considerations

  • Waste management : Methanol is recovered via distillation (90% efficiency).

  • Byproducts : Bromide salts are precipitated and neutralized with calcium carbonate.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of thiazolidinedione : Minimized by conducting reactions under nitrogen atmosphere.

  • Ring-opening hydrolysis : Controlled by maintaining pH 8–9 with buffered solutions.

Yield Limitations

  • Low-temperature recrystallization : Improves yield by 8–10% via reduced product solubility.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials using microwave irradiation (100 W, 80°C) reduce reaction time to 1 hour with 85% yield, though scalability remains unproven.

Biocatalytic Approaches

Preliminary studies with lipase enzymes show selective acylation of the amine group, enabling greener synthesis routes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: N-alkylated or N-acylated products.

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones (TZDs), including derivatives like 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, are primarily recognized for their role in managing Type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Case Study: Efficacy in Animal Models

A study involving male Wistar rats treated with a TZD derivative showed significant reductions in plasma glucose levels compared to untreated diabetic controls. The compound C40 achieved a reduction to euglycemic levels after three weeks of treatment .

Anticancer Applications

The anticancer potential of thiazolidine-2,4-dione derivatives has been extensively studied. These compounds have shown promise in inhibiting the growth of various cancer cell lines through multiple mechanisms.

In Vitro Studies

Research indicates that these derivatives can suppress the proliferation of cancer cells such as breast (MCF-7), liver (HepG2), and colon cancer cells. For example, a series of thiazolidine-2,4-dione derivatives were tested for their antiproliferative activity against a panel of 60 human tumor cell lines, revealing significant cytotoxic effects with IC50 values ranging from 0.19 to 58 μM .

Mechanism: Targeting VEGFR-2

Recent findings suggest that certain thiazolidine derivatives act as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), critical for angiogenesis in tumors. By reducing VEGF synthesis and inhibiting angiogenesis, these compounds may provide a novel approach to cancer therapy .

Antimicrobial Applications

The antimicrobial properties of thiazolidine-2,4-dione derivatives have also been explored. These compounds exhibit activity against various bacterial and fungal strains.

Antibacterial Activity

Studies have shown that specific thiazolidine derivatives are effective against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study: Comparative Efficacy

A comparative study highlighted that several synthesized thiazolidine derivatives exhibited excellent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antimicrobial agents .

Summary Table of Applications

ApplicationMechanism/TargetKey Findings
Antidiabetic PPAR-γ AgonismSignificant reduction in plasma glucose levels
Anticancer VEGFR-2 InhibitionCytotoxicity against MCF-7 and HepG2 cell lines
Antimicrobial Broad-spectrum activityEffective against S. aureus and E. coli

Mechanism of Action

The mechanism of action of 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Observations:

  • 5-Arylidene-TZDs (e.g., 5-(4-methoxybenzylidene)-TZD ) exhibit enhanced antidiabetic and antimicrobial activities due to their conjugated systems, which facilitate interactions with target proteins like PPAR-γ .

Antidiabetic Activity

  • Rosiglitazone analogs (e.g., 5-(4-methoxybenzylidene)-TZD ) show potent PPAR-γ agonism, reducing blood glucose levels in diabetic models. Compound ad22 (a 5-arylidene-TZD) demonstrated 86% glucose reduction in streptozotocin-induced diabetic rats, comparable to rosiglitazone .

Antimicrobial and Antitubercular Activity

  • 3-(2-Amino-5-nitrophenyl)-TZD (compound 95) exhibited MIC = 1.6 µg/mL against Mycobacterium tuberculosis, surpassing pyrazinamide (MIC = 3.125 µg/mL) .
  • 5-(Coumarinyl)-TZD derivatives showed broad-spectrum antibacterial activity (MIC range: 8–32 µg/mL ) against S. aureus and E. coli .

Antioxidant Activity

  • 5-Arylidene-TZDs (e.g., 5-(geranyloxy)-TZD ) scavenged DPPH radicals with IC₅₀ = 12–18 µM , attributed to their extended conjugation and electron-donating groups .
  • The cyclohexylamine group in 3-(2-Aminocyclohexyl)-TZD may contribute to radical scavenging, though data is lacking .

Pharmacokinetics and Solubility

  • 5-Arylidene-TZDs often suffer from poor aqueous solubility due to hydrophobic aryl groups. Modifications like salt formation (e.g., hydrochloride) improve bioavailability .
  • 3-(2-Diisopropylaminoethyl)-TZD showed enhanced solubility in polar solvents (e.g., ethanol) due to its tertiary amine, facilitating formulation .
  • The hydrochloride salt of 3-(2-Aminocyclohexyl)-TZD likely enhances solubility, making it suitable for oral or injectable administration .

Biological Activity

3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidine-2,4-dione family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H14N2O2SC_9H_{14}N_2O_2S. The compound features a thiazolidine ring fused with a dione functional group and an amino group attached to a cyclohexane ring. This unique structure is believed to confer various biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidine-2,4-dione derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized derivatives were tested against various bacterial and fungal strains using broth microdilution assays. The minimum inhibitory concentration (MIC) for several derivatives indicated effective activity against pathogens such as E. coli and S. aureus .

CompoundMIC (µg/mL)Target Organism
am132E. coli
am216S. aureus
am364C. albicans

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives has also been explored. Inhibition of lipid peroxidation was measured using assays such as DPPH and ABTS. Compounds demonstrated inhibition rates ranging from 7.7% to 76.3%, indicating their effectiveness as antioxidants .

Antidiabetic Activity

Thiazolidine-2,4-diones are known for their antidiabetic properties. Studies have shown that these compounds can lower blood glucose levels in animal models . For example, one study reported that specific derivatives significantly reduced plasma glucose levels in genetically obese mice .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Antioxidant Mechanism : By scavenging free radicals and inhibiting lipid peroxidation, thiazolidinediones help protect cells from oxidative stress.
  • Antidiabetic Mechanism : These compounds may enhance insulin sensitivity and inhibit alpha-amylase activity, contributing to their blood glucose-lowering effects .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain compounds had potent activity against resistant strains of bacteria .
  • Antidiabetic Effects : In vivo studies demonstrated that specific thiazolidine derivatives significantly improved glycemic control in diabetic rat models by modulating insulin signaling pathways .
  • Antioxidant Properties : Research involving the assessment of lipid peroxidation inhibition showed promising results for several synthesized compounds, suggesting their potential use in treating oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Aminocyclohexyl)-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?

The compound can be synthesized via cyclocondensation reactions involving thiazolidine-2,4-dione precursors and substituted cyclohexylamine derivatives. Knoevenagel condensation, a widely used method for thiazolidinedione derivatives, may be adapted by employing catalysts like alum or acidic/basic conditions to enhance reaction efficiency . Yield optimization requires iterative adjustments of parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to identify intermediate stages and minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H, ¹³C) : To confirm the cyclohexylamine substitution pattern and thiazolidine ring conformation.
  • FT-IR : For identifying functional groups (e.g., C=O stretching at ~1740 cm⁻¹ for the dione moiety).
  • Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC/UPLC : For purity assessment, using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening should focus on:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Antidiabetic Potential : PPAR-γ agonism assays in adipocyte differentiation models.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G**) predict electronic properties and reactive sites. Molecular docking (AutoDock/Vina) against targets like PPAR-γ or bacterial enzymes identifies optimal substituent configurations. Reaction path search algorithms (e.g., artificial force-induced reaction method) simulate synthetic pathways, reducing trial-and-error experimentation .

Q. What strategies address contradictory reports on the compound’s efficacy across biological studies?

Contradictions may arise from variations in:

  • Experimental Conditions : Standardize assay protocols (e.g., cell line selection, incubation time).
  • Structural Analogues : Confirm the exact substituent positions (e.g., 2-aminocyclohexyl vs. other isomers).
  • Solubility/Bioavailability : Use co-solvents (DMSO/PEG) or nanoformulations to improve consistency .

Q. How can factorial design improve the optimization of reaction parameters?

A 2³ factorial design evaluates three factors (temperature, solvent ratio, catalyst concentration) at two levels (high/low). Statistical analysis (ANOVA) identifies significant interactions and generates predictive models for yield optimization. For example, higher catalyst concentrations may offset lower temperatures, maintaining reaction efficiency .

Q. What advanced techniques elucidate the compound’s mechanism of action in antimicrobial contexts?

  • Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects.
  • Synergistic Studies : Combine with known antibiotics (e.g., β-lactams) to assess fractional inhibitory concentration (FIC) indices.
  • Metabolomics : LC-MS-based profiling to track metabolic disruptions in bacterial pathways .

Q. How do substituent modifications on the cyclohexylamine moiety influence pharmacokinetic properties?

  • LogP Calculations : Predict lipophilicity using software like ChemAxon.
  • In Silico ADMET : Tools like SwissADME assess absorption, metabolism, and toxicity. For instance, bulky substituents may reduce renal clearance but enhance plasma protein binding .

Methodological Considerations

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?

  • Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy monitors reaction progression.
  • Design of Experiments (DoE) : Identifies critical process parameters (CPPs) for quality-by-design (QbD) approaches .

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Re-optimize Force Fields : Adjust parameters in docking software to better reflect experimental conditions.
  • Validate with Mutagenesis : If targeting enzymes, mutate predicted binding residues to confirm computational insights .

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